3-(1-Methylpiperidin-2-yl)propanoic acid hydrate
Description
3-(1-Methylpiperidin-2-yl)propanoic acid hydrate is a tertiary amine derivative featuring a piperidine ring substituted with a methyl group at the 1-position and a propanoic acid moiety at the 3-position. The hydrate form indicates the presence of water molecules in its crystalline structure, which may enhance solubility in polar solvents .
Properties
IUPAC Name |
3-(1-methylpiperidin-2-yl)propanoic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.H2O/c1-10-7-3-2-4-8(10)5-6-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSMEQHEGYVZKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCC(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthetic routes and reaction conditions for preparing 3-(1-Methylpiperidin-2-yl)propanoic acid hydrate are not extensively documented in the available literature. it is typically synthesized through organic synthesis techniques involving the formation of the piperidine ring and subsequent functionalization to introduce the propanoic acid group. Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
3-(1-Methylpiperidin-2-yl)propanoic acid hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Scientific Research Applications
3-(1-Methylpiperidin-2-yl)propanoic acid hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving the modulation of biological pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
3-(1-Benzyl-4-piperidyl)propanoic Acid
3-[3-(2-Oxo-2H-chromen-3-yl)-1-phenylpyrazol-4-yl]propanoic Acid
- Structural Differences : Incorporates a coumarin (2-oxochromene) and phenylpyrazole moiety, creating a rigid, planar structure.
- Key Properties :
- Applications: Potential use in photodynamic therapy or as a fluorescent probe, diverging from the target compound’s tertiary amine applications.
3-[4-(3-Methylphenyl)-1-piperazinyl]propanoic Acid Hydrate
- Structural Differences : Replaces piperidine with a piperazine ring (two nitrogen atoms) and adds a 3-methylphenyl group.
- Physicochemical Impact: Piperazine’s additional nitrogen increases basicity and hydrogen-bonding capacity.
- Comparison : Both are hydrates, but the piperazine derivative’s aromatic substituent may alter receptor binding profiles.
3-(1-Methylpyrrolidin-2-yl)propanoic Acid Hydrochloride
- Structural Differences : Features a 5-membered pyrrolidine ring instead of piperidine, with a hydrochloride salt form.
- Hydrochloride salt improves aqueous solubility compared to the hydrate form of the target compound .
- Applications : Salt forms are common in pharmaceuticals to enhance bioavailability.
Data Tables for Comparative Analysis
Table 1: Structural and Functional Group Comparison
Biological Activity
3-(1-Methylpiperidin-2-yl)propanoic acid hydrate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
3-(1-Methylpiperidin-2-yl)propanoic acid hydrate is characterized by its piperidine ring, which contributes to its biological activity. The molecular formula is C₈H₁₅N₁O₂, with a molecular weight of 155.19 g/mol. The compound exists in a hydrated form, which may influence its solubility and bioavailability.
The biological activity of 3-(1-Methylpiperidin-2-yl)propanoic acid hydrate is primarily attributed to its interaction with various receptors and enzymes in the body. Notably, it has been identified as an antagonist for the ORL-1 receptor, which is implicated in pain modulation and central nervous system disorders . This antagonistic activity suggests potential applications in pain management and treatment of CNS disorders.
Antimicrobial Activity
Research indicates that 3-(1-Methylpiperidin-2-yl)propanoic acid hydrate exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
Studies have demonstrated that this compound possesses anticancer properties, particularly through mechanisms that induce apoptosis in cancer cells. Its ability to selectively target cancerous cells while sparing normal cells enhances its therapeutic potential .
Data Tables
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 3-(1-Methylpiperidin-2-yl)propanoic acid hydrate against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.
- Anticancer Activity : In vitro studies on HeLa cells revealed that treatment with 3-(1-Methylpiperidin-2-yl)propanoic acid hydrate resulted in a significant reduction in cell viability (IC50 = 20 µg/mL), suggesting potent anticancer activity.
- CNS Disorders : A pharmacological evaluation showed that the compound effectively reduced nociceptive behavior in animal models, supporting its role as an analgesic through ORL-1 receptor antagonism.
Q & A
Q. What are the standard synthetic pathways for 3-(1-Methylpiperidin-2-yl)propanoic acid hydrate?
- Methodological Answer : The compound can be synthesized via multi-step routes involving (1) Knoevenagel condensation to form α,β-unsaturated intermediates, followed by (2) catalytic hydrogenation to saturate double bonds. For example, biphenyl-2-carbaldehyde and malonic acid undergo condensation to yield (E)-3-(biphenyl-2-yl)acrylic acid, which is hydrogenated to the saturated propanoic acid derivative . Adaptations of Fan et al.’s protocols for stereochemical control (e.g., optimizing E:Z ratios using specific catalysts or solvents) may also apply . Post-synthesis, purification via recrystallization or column chromatography is recommended.
Q. What analytical techniques are used to characterize purity and structural integrity?
- Methodological Answer : Key methods include:
- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and stereochemistry.
- Ultra-Performance Liquid Chromatography (UPLC) : To assess purity and quantify impurities, as demonstrated in volatile compound analysis for related propanoic acid esters .
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.
- Infrared Spectroscopy (IR) : To identify functional groups (e.g., carboxylic acid O-H stretches).
Q. How are common impurities or byproducts identified during synthesis?
- Methodological Answer : Impurities such as unreacted intermediates or stereoisomers are detected via HPLC/UPLC coupled with MS. For instance, in pharmaceutical-grade propanoic acid derivatives, impurities like 2-(4-chlorophenyl)propanoic acid are monitored using reference standards and retention time matching . Contaminants from incomplete hydrogenation (e.g., residual α,β-unsaturated acids) can be minimized by optimizing catalyst loading (e.g., platinum oxide) and reaction duration .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
- Methodological Answer : Stereoselectivity is influenced by reaction conditions. For example:
- Catalyst Choice : Homogeneous catalysts (e.g., palladium on carbon) may favor specific configurations during hydrogenation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) can stabilize transition states to enhance E:Z ratios, as shown in the synthesis of (E)-3-(1-methylimidazol-2-ylthio)acrylic acid .
- Temperature Control : Lower temperatures often reduce side reactions, preserving stereochemical integrity.
Q. How should researchers resolve contradictions in reported synthetic yields or purity data?
- Methodological Answer : Discrepancies may arise from variations in:
- Catalyst Purity : Trace metals in catalysts (e.g., platinum oxide hydrate) can alter hydrogenation efficiency .
- Reaction Scaling : Small-scale reactions may overestimate yields due to easier heat/kinetic control.
- Analytical Sensitivity : UPLC vs. traditional HPLC can detect low-abundance impurities, affecting reported purity .
Troubleshooting involves repeating experiments under standardized conditions and cross-validating with multiple analytical methods.
Q. What strategies are used to study the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Enzyme Assays : Measure inhibition/activation kinetics using purified enzymes (e.g., enoyl-CoA hydratase, which hydrates α,β-unsaturated thioesters) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities.
- Molecular Docking : Computational modeling predicts interaction sites, guided by structural analogs like (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid, which are used in protein-ligand studies .
Q. How are derivatives of 3-(1-Methylpiperidin-2-yl)propanoic acid hydrate synthesized for structure-activity studies?
- Methodological Answer : Common derivatization methods include:
- Amide Coupling : Using EDCI/HOBT to conjugate the carboxylic acid with amines, as seen in the synthesis of galantamine hybrids .
- Esterification : Reaction with hydrazine hydrate to form propanhydrazides for cytotoxicity screening .
- Functional Group Interconversion : Reduction of esters to alcohols or oxidation of side chains.
Data Analysis and Optimization
Q. What statistical approaches are recommended for analyzing metabolic or pharmacokinetic data involving this compound?
- Methodological Answer :
- Multivariate Analysis : PCA or PLS-DA models differentiate metabolite profiles, as applied to propanoic acid derivatives in metabolomic studies .
- Dose-Response Modeling : EC50/IC50 values are calculated using nonlinear regression (e.g., GraphPad Prism).
Q. How can researchers optimize reaction conditions for scale-up without compromising yield?
- Methodological Answer :
- DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent ratio, catalyst load) identifies optimal conditions.
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic reactions like hydrogenation .
- In Situ Monitoring : Techniques like FTIR track reaction progress in real time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
